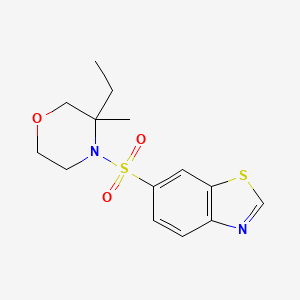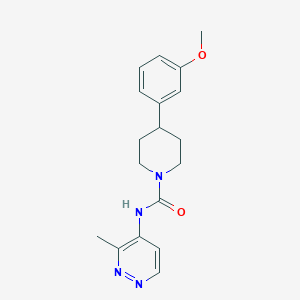![molecular formula C17H23N3O2 B7359733 N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)
N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide, commonly referred to as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the family of indazole-based synthetic cannabinoids and is known for its psychoactive effects. Synthetic cannabinoids have been widely used as research tools for studying the endocannabinoid system and for developing new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
JWH-018 has been used as a research tool to study the endocannabinoid system and to develop new therapeutic agents. It has been shown to have high affinity for the cannabinoid receptors CB1 and CB2, which are responsible for the psychoactive effects of cannabinoids. JWH-018 has been used in in vitro and in vivo studies to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and neuroprotection.
Wirkmechanismus
JWH-018 acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of JWH-018.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
JWH-018 has several advantages as a research tool. It has high affinity for the CB1 and CB2 receptors, making it a potent agonist. It is also relatively stable and can be easily synthesized in the laboratory. However, JWH-018 has several limitations as well. Its psychoactive effects can make it difficult to study in vivo, and its use as a research tool has been limited due to its legal status in many countries.
Zukünftige Richtungen
There are several future directions for research on JWH-018. One area of interest is the development of new therapeutic agents based on JWH-018. Its analgesic, anti-inflammatory, and neuroprotective effects make it a promising candidate for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of JWH-018 on the endocannabinoid system and the brain. Finally, there is a need for further research on the safety and toxicity of JWH-018, particularly in light of its widespread use as a recreational drug.
Conclusion:
In conclusion, JWH-018 is a synthetic cannabinoid that has been widely used as a research tool for studying the endocannabinoid system and for developing new therapeutic agents. Its high affinity for the CB1 and CB2 receptors, as well as its analgesic, anti-inflammatory, and neuroprotective effects, make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its psychoactive effects and legal status in many countries have limited its use as a research tool. Further research is needed to fully understand the biochemical and physiological effects of JWH-018 and its potential as a therapeutic agent.
Synthesemethoden
JWH-018 can be synthesized using a multi-step process. The first step involves the synthesis of 1-(2-chlorophenyl)propan-1-one, which is then reacted with 3-(2-hydroxycyclohexyl)propylamine to produce JWH-018. The synthesis of JWH-018 is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-15-10-4-1-6-12(15)7-5-11-18-17(22)16-13-8-2-3-9-14(13)19-20-16/h2-3,8-9,12,15,21H,1,4-7,10-11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDJLCPVSBFCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCCNC(=O)C2=NNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-carbamoylacetamide](/img/structure/B7359663.png)
![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)

![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)
![N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)

![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)